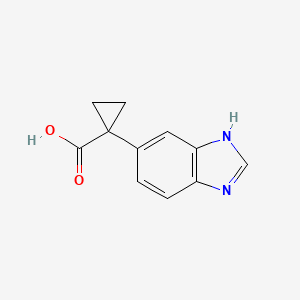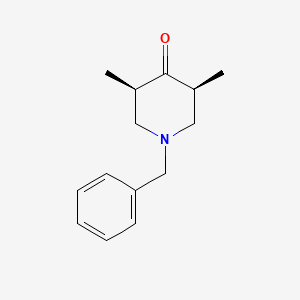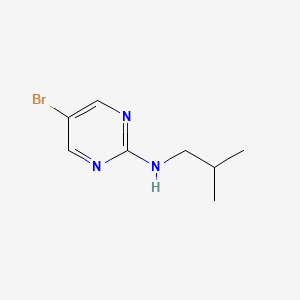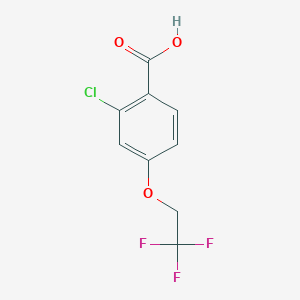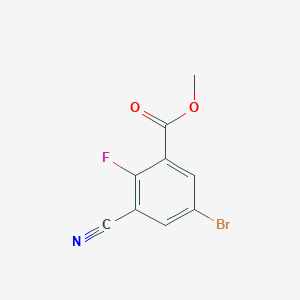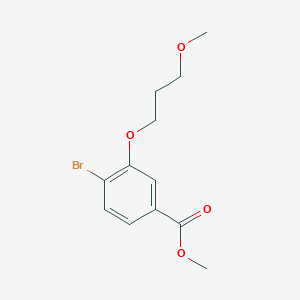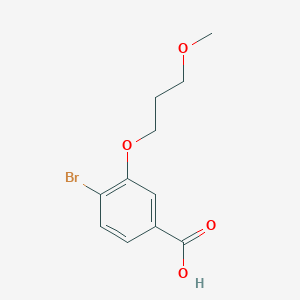![molecular formula C13H19ClN2O2 B1397517 N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1219949-34-4](/img/structure/B1397517.png)
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride
説明
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, also known as N-PMPA-HCl, is an organic compound with a variety of uses in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 210-212°C. N-PMPA-HCl is an important intermediate in the synthesis of other compounds, such as the antiviral drug acyclovir. It is also used as a reagent in organic chemistry and as a tool in biochemistry.
科学的研究の応用
Chemical Synthesis and Structural Analysis
N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride and related compounds have been the subject of various chemical synthesis and structural analysis studies. For instance, Nikonov et al. (2016) synthesized derivatives of N-(2-hydroxyphenyl)acetamide, investigating their structures using NMR spectroscopy and X-ray analysis (Nikonov et al., 2016). Additionally, Zhou and Shu (2002) focused on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, providing detailed insights into its molecular structure (Zhong-cheng Zhou & Wan-yin Shu, 2002).
Antioxidant and Anticonvulsant Properties
Research by Gopi and Dhanaraju (2020) explored the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. This research indicates the potential of related compounds in antioxidant applications (Gopi & Dhanaraju, 2020). Similarly, Kamiński et al. (2015) synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, examining their anticonvulsant activity in animal models of epilepsy, hinting at potential applications in this field (Kamiński, Wiklik & Obniska, 2015).
Potential in Treating Cognitive Disorders
Brioni et al. (2011) discussed the potential of H3 antagonists, including compounds structurally similar to N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride, for treating cognitive disorders and Alzheimer's disease. This research underlines the role of such compounds in modulating cognitive processes (Brioni, Esbenshade, Garrison, Bitner & Cowart, 2011).
Anti-Arthritic and Anti-Inflammatory Activity
The anti-arthritic and anti-inflammatory properties of N-(2-hydroxy phenyl) acetamide were studied by Jawed et al. (2010) in adjuvant-induced arthritis in rats. Their findings suggest the compound's promising anti-arthritic potential, which could be relevant for similar compounds like N-[3-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride (Jawed, Shah, Jamall & Simjee, 2010).
特性
IUPAC Name |
N-[3-(pyrrolidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10(16)15-12-3-2-4-13(7-12)17-9-11-5-6-14-8-11;/h2-4,7,11,14H,5-6,8-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSETXYTTZKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)

